molecular formula C15H11BrF2N4OS2 B12141999 N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12141999
M. Wt: 445.3 g/mol
InChI Key: XCWWNLUDQNPJRY-UHFFFAOYSA-N
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Description

N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-difluorophenyl group, a thiophene ring, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving appropriate precursors such as hydrazines and nitriles.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Attachment of the Bromo-Difluorophenyl Group: This step may involve a halogenation reaction followed by a substitution reaction to introduce the bromo and difluoro groups.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, typically using an amine and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromo group can be reduced to form a hydrogenated derivative.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiourea, or primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution of the bromo group may yield various substituted derivatives.

Scientific Research Applications

1. Medicinal Chemistry:
N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown promise as a drug candidate due to its potential antifungal and anticancer properties. The triazole moiety is particularly notable for its ability to inhibit fungal enzymes involved in ergosterol biosynthesis, making it effective against pathogens like Candida and Aspergillus species .

2. Biological Activity:
Research indicates that this compound can act as an inhibitor of specific enzymes and modulate receptor activities. Its unique combination of functional groups may enhance selectivity for certain biological targets compared to similar compounds .

3. Agrochemical Applications:
The compound can also serve as an intermediate in the synthesis of agrochemicals. Its biological activity can be harnessed to develop fungicides or herbicides that target specific pests or diseases in crops .

4. Chemical Synthesis:
As a versatile building block in organic synthesis, it can be utilized to create more complex molecules for various applications in pharmaceuticals and materials science .

Case Studies and Research Findings

  • Antifungal Activity: A study demonstrated that triazole derivatives exhibit significant antifungal activity against various pathogens. The specific interactions of the triazole ring with fungal enzymes were highlighted as crucial for efficacy .
  • Anticancer Potential: Research on similar compounds has shown promising results against breast cancer cell lines (MCF7), indicating that modifications to the triazole structure can enhance anticancer properties .
  • Synthesis Optimization: Industrial approaches to synthesize this compound focus on maximizing yield and purity while minimizing environmental impact through green chemistry practices .

Mechanism of Action

The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific molecular targets and pathways. Typically, such compounds may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.

    Modulating Receptors: Interacting with cellular receptors to modulate their signaling pathways.

    Interfering with Protein-Protein Interactions: Disrupting interactions between proteins that are crucial for cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4,6-difluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

The uniqueness of N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in its specific combination of functional groups, which may confer unique biological activity, selectivity, and physicochemical properties compared to similar compounds.

Biological Activity

N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a 1,2,4-triazole moiety known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

PropertyDetails
Molecular Formula C19H16BrF2N3O2S
Molecular Weight 500.4 g/mol
IUPAC Name This compound
InChI Key YHEIBMFCSMXYAP-UHFFFAOYSA-N

Antifungal Activity

1,2,4-Triazole derivatives have been recognized for their antifungal properties. Studies indicate that compounds containing the triazole ring exhibit significant activity against various fungal pathogens. For instance:

  • A review highlighted the broad spectrum of antifungal activity exhibited by triazole derivatives, emphasizing their role as effective agents against Candida and Aspergillus species .
  • The compound's structure allows for interactions with fungal enzymes such as lanosterol demethylase, crucial for ergosterol biosynthesis .

Antibacterial Activity

The antibacterial potential of triazole-containing compounds is well-documented:

  • Research shows that certain triazole derivatives demonstrate high activity against both Gram-positive and Gram-negative bacteria. For example, a study reported that triazoles exhibited up to 16 times more potency than conventional antibiotics like ampicillin against drug-resistant strains .
  • The specific compound under discussion has shown promising results in inhibiting bacterial growth in laboratory settings .

Anticancer Properties

Emerging studies suggest that triazole derivatives may also possess anticancer properties:

  • Some derivatives have been found to induce apoptosis in cancer cell lines through various mechanisms, including inhibition of cell proliferation and induction of cell cycle arrest .
  • The presence of the thiophene group in this compound may enhance its interaction with cancer-related targets, making it a candidate for further investigation in oncology .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural components:

  • The triazole ring is essential for its biological activity; modifications to this structure can significantly alter its potency.
  • The bromo and difluoro substitutions on the phenyl ring enhance lipophilicity and improve binding affinity to biological targets.

Case Studies

Several studies have investigated similar compounds with notable results:

  • A study on triazolo-thiadiazoles reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
  • Another research highlighted the synthesis of novel triazole derivatives that exhibited potent antifungal activity against Candida albicans, suggesting a promising avenue for antifungal drug development .

Properties

Molecular Formula

C15H11BrF2N4OS2

Molecular Weight

445.3 g/mol

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H11BrF2N4OS2/c1-22-14(11-3-2-4-24-11)20-21-15(22)25-7-12(23)19-13-9(16)5-8(17)6-10(13)18/h2-6H,7H2,1H3,(H,19,23)

InChI Key

XCWWNLUDQNPJRY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)F)F)C3=CC=CS3

Origin of Product

United States

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